Ethyl 4-hydroxy-2-methyl-5-oxooxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-2-methyl-5-oxotetrahydrofuran-3-carboxylate: is a chemical compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring, a hydroxyl group, a methyl group, and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors such as 4-hydroxy-2-methyl-5-oxo-3-furancarboxylic acid and ethanol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis involving the reaction of furan derivatives with ethyl chloroformate in the presence of a base.
Types of Reactions:
Oxidation: Ethyl 4-hydroxy-2-methyl-5-oxotetrahydrofuran-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The hydroxyl group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: 4-Hydroxy-2-methyl-5-oxo-3-furancarboxylic acid.
Reduction: 4-Hydroxy-2-methyl-5-oxotetrahydrofuran-3-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl 4-hydroxy-2-methyl-5-oxotetrahydrofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The carboxylate group can participate in ionic interactions, further modulating biological processes.
Comparison with Similar Compounds
Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound shares structural similarities but has a quinoline ring instead of a furan ring.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound contains a pyrrole ring and a methoxyphenyl group.
Uniqueness: Ethyl 4-hydroxy-2-methyl-5-oxotetrahydrofuran-3-carboxylate is unique due to its furan ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
855645-24-8 |
---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-methyl-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-3-12-7(10)5-4(2)13-8(11)6(5)9/h4-6,9H,3H2,1-2H3 |
InChI Key |
MHXRHXDFKVPEDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(OC(=O)C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.